3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine
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Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as DBTP and is a member of the pyrrolidine family. DBTP is a heterocyclic organic compound that contains a pyrrolidine ring, a benzofuran ring, and a thiophene ring.
Scientific Research Applications
Solubility and Energy Studies
Studies have explored the solubility properties of materials containing benzofuran and thiophene units. For instance, Walker et al. (2011) investigated the solubilities of compounds including DPP(TBFu)2, which contains benzofuran-thiophene structures, in various solvents. This research is pivotal for understanding the solvent selection based on cohesive energy densities in molecular systems (Walker et al., 2011).
Synthesis and Stereoselectivity
The synthesis of pyrrolidine derivatives bearing benzofuran scaffolds has been a topic of interest. Kowalczyk et al. (2016) reported an enantio- and diastereoselective approach to synthesize such derivatives, which combines the advantages of broad substrate scope and operational simplicity (Kowalczyk et al., 2016).
Catalysis and Bond Construction
The use of palladium-catalyzed cross-coupling for the synthesis of aromatic sulfide is another significant application. Qiao et al. (2014) described a method that employs Na2S2O3 as a sulfurating reagent, which can be applied to benzofuran and other heterocycles (Qiao et al., 2014).
Electropolymerization
Electropolymerization of compounds containing pyrrole and benzene, related to the structure of interest, has been studied. Sotzing et al. (1996) synthesized derivatized bis(pyrrol-2-yl) arylenes and investigated their electrochemical polymerization (Sotzing et al., 1996).
Fluorescent Probes and Synthesis
The development of fluorescent probes using benzofuran and thiophene units has been reported. Xiong et al. (2020) synthesized a range of benzofuro[2,3-c]pyridines, which were assessed as ratiometric fluorescent probes for Hg2+ (Xiong et al., 2020).
Vinylation and Heterocycles
Ruthenium-catalyzed vinylation of thiophene-2-carboxylic acids, a process relevant to the chemical structure , was demonstrated by Ueyama et al. (2011), showcasing the regioselective vinylation of heteroarenes (Ueyama et al., 2011).
properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(16-2-1-9-21-16)18-7-5-14(11-18)12-3-4-15-13(10-12)6-8-20-15/h1-4,9-10,14H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXJQWAMJUISHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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